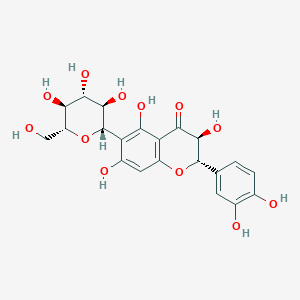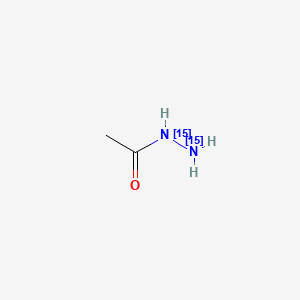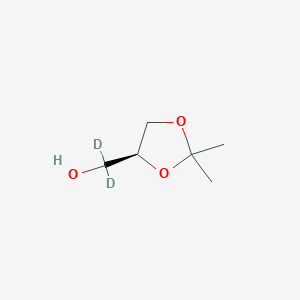
Ulmoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulmoside A is a highly polar flavonoid glycoside, specifically a C-glycosylated flavonoid. It is derived from the bark of the Ulmus wallichiana plant, which is traditionally used in some parts of India to treat bone fractures . This compound has garnered attention due to its potential biological activities, including its role in stimulating osteoblast differentiation, which is crucial for osteoporosis therapy .
Preparation Methods
The synthesis of Ulmoside A involves a regio- and stereoselective C-glycosidation reaction. The key elements of the synthesis include the use of scandium triflate (Sc(OTf)3) as a catalyst and D-glucose as the glycosyl donor . The reaction proceeds with taxifolin as the aglycon, resulting in a 35% yield of this compound . The separation of the product and its diastereomers is achieved through chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Ulmoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the glycosidic bond can be targeted under specific conditions. The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ulmoside A has a wide range of scientific research applications:
Medicine: Its potential as an adiponectin agonist makes it a candidate for diabetes treatment.
Industry: The compound’s stability and bioactivity make it a valuable component in developing pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Ulmoside A involves its interaction with specific molecular targets and pathways. It is known to stimulate osteoblast differentiation by activating signaling pathways that promote bone formation . Additionally, as an adiponectin agonist, it enhances insulin sensitivity and glucose metabolism, making it beneficial for diabetes management .
Comparison with Similar Compounds
Ulmoside A is unique among C-glycosylated flavonoids due to its specific biological activities. Similar compounds include:
Taxifolin-6-C-β-D-glucopyranoside: Shares a similar structure but differs in its stereochemistry.
Aromadendrin-6-C-β-D-glucopyranoside: Another C-glycosylated flavonoid with distinct bioactivities.
Quercetin-6-C-β-D-glucopyranoside: Known for its antioxidant properties. These compounds, while structurally related, exhibit different biological activities, highlighting the uniqueness of this compound in terms of its osteoblast differentiation and adiponectin agonist activities.
Properties
Molecular Formula |
C21H22O12 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18-,19-,20+,21+/m1/s1 |
InChI Key |
OSFCFXQMAHURHU-FUXFQZNLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)


![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)






![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
